molecular formula C21H33NO B15165919 2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine CAS No. 270901-39-8

2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine

Cat. No.: B15165919
CAS No.: 270901-39-8
M. Wt: 315.5 g/mol
InChI Key: INCLXTAPWSSGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ether linkage to a phenylhexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: N-oxides, hydroxylamines

    Reduction: Amines

    Substitution: Various substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine is unique due to its combination of a hindered piperidine ring and an ether linkage to a phenylhexenyl group. This structural feature imparts distinct reactivity and stability, making it valuable in both synthetic and research applications.

Properties

CAS No.

270901-39-8

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-(1-phenylhex-5-enoxy)piperidine

InChI

InChI=1S/C21H33NO/c1-6-7-9-15-19(18-13-10-8-11-14-18)23-22-20(2,3)16-12-17-21(22,4)5/h6,8,10-11,13-14,19H,1,7,9,12,15-17H2,2-5H3

InChI Key

INCLXTAPWSSGIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(CCCC=C)C2=CC=CC=C2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.